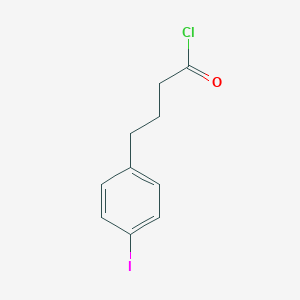
4-(4-Iodophenyl)butanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Iodophenyl)butanoyl chloride is an organic compound with the molecular formula C10H10ClIO. It is a derivative of butanoyl chloride, where the butanoyl group is substituted with a 4-iodophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)butanoyl chloride typically involves the reaction of 4-(4-iodophenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(4-Iodophenyl)butanoic acid+SOCl2→4-(4-Iodophenyl)butanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
化学反応の分析
Types of Reactions
4-(4-Iodophenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the hydrochloric acid byproduct.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
科学的研究の応用
4-(4-Iodophenyl)butanoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic applications.
作用機序
The mechanism of action of 4-(4-Iodophenyl)butanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
4-Iodobenzoyl chloride: Similar structure but with a benzoyl group instead of a butanoyl group.
4-Iodophenylacetic acid: Similar iodine substitution but with an acetic acid group.
Uniqueness
4-(4-Iodophenyl)butanoyl chloride is unique due to its combination of an acyl chloride group and an iodophenyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
特性
分子式 |
C10H10ClIO |
|---|---|
分子量 |
308.54 g/mol |
IUPAC名 |
4-(4-iodophenyl)butanoyl chloride |
InChI |
InChI=1S/C10H10ClIO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 |
InChIキー |
QKTOOYKILREVFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCC(=O)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















